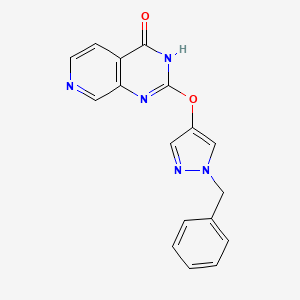

GSK467

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé a montré un potentiel significatif en recherche scientifique grâce à sa capacité à inhiber sélectivement KDM5B avec une valeur de Ki de 10 nM . GSK467 se distingue particulièrement par sa forte sélectivité, démontrant une sélectivité 180 fois supérieure pour KDM4C par rapport aux autres membres de la famille Jumonji .

Mécanisme D'action

Target of Action

GSK467, also known as 2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one, is a cell penetrant and selective inhibitor of KDM5B (JARID1B or PLU1) . KDM5B is a histone demethylase that plays a crucial role in regulating gene expression. It is involved in various biological processes, including cell proliferation and stem cell self-renewal and differentiation .

Mode of Action

This compound interacts with KDM5B by binding to its active site. It has a Ki value of 10 nM, indicating a high affinity for KDM5B . This compound shows an apparent 180-fold selectivity for KDM4C and no measurable inhibitory effects toward KDM6 or other Jumonji family members . This selective inhibition of KDM5B alters the methylation status of histones, thereby affecting gene expression.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone methylation pathway. By inhibiting KDM5B, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4). This leads to an increase in the levels of tri-methylated H3K4 (H3K4me3), a mark associated with active transcription . The downstream effects of this alteration in histone methylation include changes in gene expression patterns, which can influence various cellular processes.

Pharmacokinetics

It is noted that this compound is a cell-penetrant compound , suggesting that it can cross cell membranes to reach its target

Result of Action

The inhibition of KDM5B by this compound leads to changes in gene expression, primarily due to the increased levels of H3K4me3. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, in multiple myeloma cells, this compound has been shown to have an antiproliferative effect .

Analyse Biochimique

Biochemical Properties

GSK467 interacts with the enzyme KDM5B, inhibiting its function . The Ki value, a measure of the binding affinity of the compound for the enzyme, is 10 nM, indicating a strong interaction . This interaction is highly selective, with this compound showing 180-fold selectivity for KDM4C and no measurable inhibitory effects toward KDM6 or other members of the Jumonji family .

Cellular Effects

In cellular studies, this compound has been shown to have an antiproliferative effect on human multiple myeloma tumor cells This suggests that this compound may influence cell function by inhibiting cell proliferation

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the KDM5B enzyme, inhibiting its function This inhibition likely leads to changes in gene expression, as KDM5B is involved in the demethylation of histones, a process that regulates gene expression

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it has been shown to inhibit the proliferation and growth of HCC tumor cells in female BALB/c nude mice .

Méthodes De Préparation

La synthèse de GSK467 implique plusieurs étapes, commençant par la préparation de la structure principaleLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté optimaux . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec des considérations de mise à l'échelle pour la viabilité commerciale.

Analyse Des Réactions Chimiques

GSK467 subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé d'outil pour étudier le rôle de KDM5B dans diverses voies biochimiques . En biologie, this compound a montré qu'il inhibait la prolifération des cellules tumorales du myélome multiple et des cellules de carcinome hépatocellulaire en ciblant KDM5B . En médecine, this compound est étudié pour son potentiel en tant qu'agent thérapeutique dans le traitement du cancer, en particulier pour les cancers qui surexpriment KDM5B . En outre, this compound a des applications dans l'étude de la régulation épigénétique et de la modification des histones .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement KDM5B, une déméthylase d'histone qui joue un rôle crucial dans la régulation de l'expression génique. Le composé se lie à la poche de liaison du 2-oxoglutarate de KDM5B, empêchant la déméthylation de l'histone H3 lysine 4 (H3K4), qui est associée à la transcription génique active . Cette inhibition entraîne une augmentation des niveaux de triméthylation H3K4 (H3K4me3), entraînant une altération de l'expression génique et une inhibition de la prolifération des cellules tumorales .

Applications De Recherche Scientifique

GSK467 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of KDM5B in various biochemical pathways . In biology, this compound has been shown to inhibit the proliferation of multiple myeloma tumor cells and hepatocellular carcinoma cells by targeting KDM5B . In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly for cancers that overexpress KDM5B . Additionally, this compound has applications in the study of epigenetic regulation and histone modification .

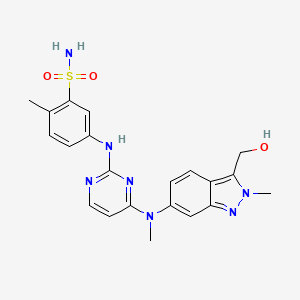

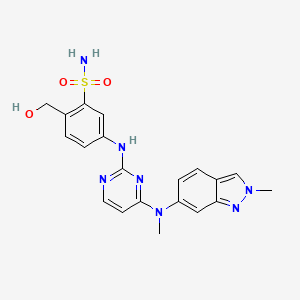

Comparaison Avec Des Composés Similaires

GSK467 est unique par sa forte sélectivité pour KDM5B par rapport aux autres déméthylases d'histones. Des composés similaires comprennent GSK-J1, un inhibiteur de KDM6, et KDM5-C70, un inhibiteur sélectif de KDM5B avec des effets antiprolifératifs sur les cellules de myélome . Alors que GSK-J1 montre une activité inhibitrice moindre envers KDM5B, KDM5-C70 affiche une sélectivité significative entre KDM5B et KDM6B . D'autres composés similaires comprennent DZNep et le penciclovir, qui ciblent également la poche de liaison de l'α-cétoglutarate mais avec des modes de liaison et des profils de sélectivité différents .

Propriétés

IUPAC Name |

2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYRLXUTLYBVHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does GSK467 interact with its target protein, JARID1B?

A1: While the provided abstracts don't explicitly detail the interaction mechanism, the research article titled "Crystal structure of human JARID1B in complex with this compound" [] strongly suggests that this compound directly binds to the JARID1B protein. JARID1B is a histone demethylase, a type of enzyme that removes methyl groups from histones, thereby influencing gene expression. The determination of the crystal structure of the complex implies that this compound likely occupies the enzyme's active site, potentially inhibiting its activity. Further analysis of the crystal structure would be needed to understand the specific interactions between this compound and the amino acid residues of JARID1B.

Q2: What is the significance of studying this compound in the context of histone demethylase inhibitors?

A2: The research article "Structural analysis of human KDM5B guides histone demethylase inhibitor development" [] highlights the importance of structural information for developing inhibitors targeting histone demethylases like KDM5B. While this article doesn't directly discuss this compound, it underscores the relevance of understanding the binding modes of inhibitors to these enzymes. This compound, by binding to JARID1B, another histone demethylase, could serve as a starting point for developing more potent and selective inhibitors of this enzyme family. The structural insights gained from studying this compound in complex with JARID1B can be extrapolated to guide the development of novel therapeutic agents targeting histone demethylases for various diseases, including cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)